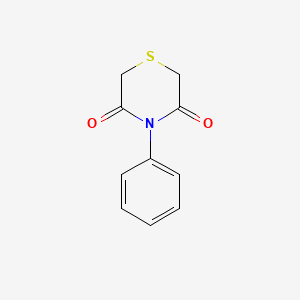

4-Phenylthiomorpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenylthiomorpholine-3,5-dione is an organic compound with the molecular formula C10H9NO2S. It is a member of the thiomorpholine family, characterized by a morpholine ring with a sulfur atom replacing one of the oxygen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenyl isothiocyanate with an appropriate diol under acidic conditions to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties .

Applications De Recherche Scientifique

Synthesis and Characterization

4-(Substituted)phenylthiomorpholine-3,5-diones are synthesized through the reaction of Na2S⋅3H2O with N-(substituted)phenyl-2-chloro-N-(2-chloroacetyl)acetamide under a nitrogen atmosphere, resulting in cyclic chalcogenide ligands . The synthesized compounds are characterized using various methods, including:

- Melting Point Determination: Used to assess the purity and identity of the synthesized compounds .

- FTIR Spectroscopy: Provides information about the functional groups present in the molecule, such as the C=O amide group, which typically shows an absorption band around 1651 cm−1 .

- Elemental Analysis: Confirms the elemental composition of the synthesized compounds .

- UV-Vis Spectroscopy: Examines the electronic transitions within the molecule .

- NMR Spectroscopy (1H-NMR and 13C-NMR): Provides detailed information about the structure and bonding environment of the hydrogen and carbon atoms in the molecule .

- TG/DTA Analysis: Evaluates the thermal stability, kinetic parameters, and thermodynamic properties of the ligands .

Cytotoxic Effects

Organo-chalcogen compounds, including 4-(substituted)phenylthiomorpholine-3,5-dione, have been investigated for their cytotoxic effects on breast cell lines using the AO/EB dual staining technique .

Analogs and Related Compounds

The search results also mention compounds similar in structure and application:

- Curcumin Curcumin, a polyphenolic compound found in turmeric, has a wide range of applications, including use as a matrix in MALDI mass spectrometry . It exhibits various biological activities, such as anti-inflammatory and antioxidant effects .

- PTAD Derivatives A novel 4-[4-(pentafluoro-λ6-sulfanyl)phenyl]-1,2,4-triazole-3,5-dione (5a) was synthesised as a potential [18F]radio-prosthetic group for radiolabelling .

- Flavonoids Flavonoids and other phenolic compounds have been explored for pharmaceutical and medical applications . Dichloromethane has been identified as a potential solvent for extracting flavonoid compounds with anti-inflammatory effects .

Mécanisme D'action

The mechanism of action of 4-Phenylthiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate receptors, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

- 2-Phenylmorpholine

- 2-Phenyl-3-methylmorpholine

- 2-Phenyl-5-methylmorpholine

- 2-Phenyl-3-ethylmorpholine

Comparison: 4-Phenylthiomorpholine-3,5-dione is unique due to the presence of a sulfur atom in the morpholine ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Activité Biologique

4-Phenylthiomorpholine-3,5-dione is an organic compound belonging to the thiomorpholine family, characterized by the presence of a sulfur atom in its morpholine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO2S, and it features a thiomorpholine ring with carbonyl groups at positions 3 and 5. The unique structural attributes of this compound contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C10H9NO2S |

| Molecular Weight | 209.25 g/mol |

| Chemical Structure | Chemical Structure |

| Functional Groups | Thiomorpholine, Carbonyl |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of this compound on several cancer cell lines, particularly breast adenocarcinoma. The mechanism of action appears to involve modulation of cell proliferation pathways and induction of apoptosis in cancer cells. Research has indicated that the compound may interact with specific enzymes or receptors involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to bind to various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It may modulate receptor activity affecting signaling pathways related to cell growth and survival.

- DNA Binding : Studies suggest that it can intercalate with DNA, influencing gene expression and cellular responses.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective : Evaluate the antimicrobial efficacy against various bacterial strains.

- Method : Disc diffusion method was employed.

- Results : Showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

-

Study on Cytotoxicity :

- Objective : Assess the cytotoxic effects on breast adenocarcinoma cell lines.

- Method : MTT assay was used to measure cell viability.

- Results : Indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent cytotoxicity.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study Type | Activity Tested | Results Summary |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Effective against multiple bacterial strains |

| Cytotoxicity | Cancer Cell Lines | Induced apoptosis in breast adenocarcinoma cells |

| Mechanism Exploration | Enzyme Interaction | Inhibits key metabolic enzymes |

Propriétés

IUPAC Name |

4-phenylthiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTJKKGJGRZWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.